molecular formula C9H12N4O2 B2999606 2-{[(3-Aminophenyl)carbamoyl]amino}acetamide CAS No. 1040058-29-4

2-{[(3-Aminophenyl)carbamoyl]amino}acetamide

Cat. No.: B2999606
CAS No.: 1040058-29-4
M. Wt: 208.221
InChI Key: DNZZCTAMHATLLW-UHFFFAOYSA-N
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Description

2-{[(3-Aminophenyl)carbamoyl]amino}acetamide is an organic compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetamide moiety

Mechanism of Action

Mode of Action

As an amide, it may undergo reactions such as nucleophilic substitution or oxidation . The compound could potentially form bonds with its target, altering its function and leading to downstream effects.

Biochemical Pathways

Amides are known to participate in a variety of biochemical reactions . They can act as substrates in enzymatic reactions, potentially affecting multiple pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-{[(3-Aminophenyl)carbamoyl]amino}acetamide . These factors can affect the compound’s structure, reactivity, and interactions with its targets.

Preparation Methods

The synthesis of 2-{[(3-Aminophenyl)carbamoyl]amino}acetamide typically involves the reaction of 3-aminobenzoic acid with ethyl chloroacetate to form an intermediate ester. This ester is then reacted with ammonia to yield the desired product. The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-{[(3-Aminophenyl)carbamoyl]amino}acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(3-Aminophenyl)carbamoyl]amino}acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Comparison with Similar Compounds

2-{[(3-Aminophenyl)carbamoyl]amino}acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-aminophenyl)carbamoylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-6-2-1-3-7(4-6)13-9(15)12-5-8(11)14/h1-4H,5,10H2,(H2,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZZCTAMHATLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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